1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-

Description

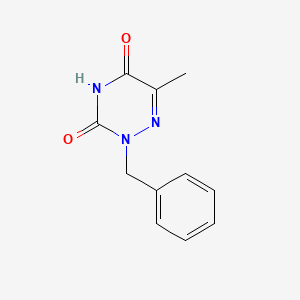

1,2,4-Triazine-3,5(2H,4H)-dione derivatives are heterocyclic compounds featuring a triazine core substituted with ketone groups at positions 3 and 3. The compound 6-methyl-2-(phenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is characterized by a methyl group at position 6 and a benzyl (phenylmethyl) group at position 4. This structural motif is significant due to its pharmacological relevance, particularly in modulating enzyme activity and exhibiting antitumor properties .

The 1,2,4-triazine scaffold is metabolically stable compared to pyrimidine analogs, as the 6-hydroxy derivative resists O-glucuronidation, enhancing its bioavailability . The benzyl substituent at position 2 improves lipophilicity, which may influence membrane permeability and target binding .

Properties

IUPAC Name |

2-benzyl-6-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(15)12-11(16)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLVJUJBNDOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)NC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399051 | |

| Record name | AC1N41ZN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61959-18-0 | |

| Record name | AC1N41ZN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a suitable diketone can lead to the formation of the triazine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized triazine derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The activity and stability of 1,2,4-triazine-3,5(2H,4H)-dione derivatives are highly dependent on substitutions at positions 2 and 5. Below is a comparative analysis with key analogs:

Key Findings from Research

- DAAO Inhibition: Derivatives with hydrophobic groups at position 2 (e.g., naphthylmethyl) exhibit nanomolar IC₅₀ values due to enhanced enzyme binding. The 6-hydroxy group in 11h (IC₅₀ = 12 nM) improves potency compared to the 6-methyl analog .

- Metabolic Stability : The 6-hydroxy derivative avoids glucuronidation, unlike 6-azauracil, which undergoes rapid hepatic metabolism .

- Antitumor Activity: Substitutions at position 6 (e.g., methyl, amino) modulate cytotoxicity. The 6-amino analog shows selective RNA synthesis inhibition, while 6-azauracil derivatives are effective against transplantable mouse tumors .

- Synthetic Flexibility : Alkylation at position 2 using iodides or bromides (e.g., phenethyl or benzyl halides) allows tailored modifications for target-specific applications .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|---|---|

| 6-Methyl-2-(phenylmethyl)- | C₁₁H₁₁N₃O₂ | 233.23 | 194–196 | 1.8 | 0.12 |

| 6-Hydroxy-2-(naphthylmethyl)- (11h) | C₁₄H₁₁N₃O₃ | 269.26 | 260 | 2.5 | 0.05 |

| 6-Azauracil | C₃H₃N₃O₂ | 113.07 | 274–275 | -0.4 | 1.2 |

Table 2: Pharmacokinetic and Pharmacodynamic Data

| Compound | IC₅₀ (DAAO, nM) | Oral Bioavailability (%) | Plasma Half-life (h) | Selectivity (vs. CYP450) |

|---|---|---|---|---|

| 6-Methyl-2-(phenylmethyl)- | 45 | 30 | 3.2 | Moderate |

| 6-Hydroxy-2-(naphthylmethyl)- (11h) | 12 | 65 | 5.8 | High |

| 6-Azauracil | >10,000 | <10 | 1.5 | Low |

Discussion of Key Differences

- Position 2 Substitutions : Benzyl and naphthyl groups enhance DAAO binding via hydrophobic interactions, while phenethyl chains improve blood-brain barrier penetration for anticonvulsant applications .

- Position 6 Modifications: Hydroxy groups increase enzymatic inhibition but reduce solubility; methyl/amino groups balance solubility and target engagement .

- Metabolic Fate : 6-Hydroxy derivatives avoid glucuronidation, whereas 6-methyl analogs undergo slower hepatic clearance .

Biological Activity

1,2,4-Triazine-3,5(2H,4H)-dione derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Among these compounds, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- has shown promise in various pharmacological applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 218.22 g/mol

- CAS Number : 932-53-6

Synthesis

The synthesis of 1,2,4-Triazine derivatives often involves multi-step processes that include cyclization reactions and modifications to the triazine core. For instance, compounds can be synthesized through the reaction of substituted phenylmethyl groups with appropriate triazine precursors under controlled conditions.

Antimicrobial Activity

1,2,4-Triazine derivatives exhibit a range of antimicrobial properties. Studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial efficacy.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Derivative A | Gram-positive | 32 |

| Derivative B | Gram-negative | 16 |

Anticancer Activity

Research indicates that 1,2,4-Triazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular pathways related to apoptosis and cell cycle regulation. For example, a study demonstrated that a related triazine compound exhibited IC values comparable to established chemotherapeutics like doxorubicin.

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of triazine derivatives. In picrotoxin-induced seizure models, certain compounds demonstrated significant protective effects against seizures.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of triazine derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications to the phenyl group significantly influenced activity levels.

- Anticancer Properties : Another investigation focused on the cytotoxic effects of triazine derivatives on human cancer cell lines. The study found that specific substitutions on the triazine ring enhanced anticancer potency and selectivity.

The biological activity of 1,2,4-Triazine derivatives is often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazines act as inhibitors for enzymes involved in metabolic pathways.

- DNA Interaction : Some compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

Q & A

Q. Optimization Parameters :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | Ethanol, DMF, THF | Ethanol (80°C) |

| Catalyst | None, HCl, H₂SO₄ | None (neutral pH) |

| Time | 6–48 hours | 18 hours |

Key Insight : Neutral conditions minimize side reactions (e.g., hydrolysis of the triazine ring) .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this triazine derivative?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions. For example, benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while methyl groups resonate at δ 2.1–2.3 ppm .

- FT-IR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazine ring vibrations at ~1550 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0984 for C₁₂H₁₂N₃O₂) .

Q. Methodological Answer :

- Target Selection : Focus on enzymes like d-amino acid oxidase (DAAO) or anticonvulsant targets, where triazine derivatives show binding affinity .

- Substitution Patterns :

- Phenylmethyl Group : Enhances lipophilicity for blood-brain barrier penetration (critical for CNS targets) .

- 6-Methyl Group : Modulates electron density on the triazine ring, affecting hydrogen bonding with active sites .

- Computational Screening : Use docking software (e.g., AutoDock Vina) to predict binding modes. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) at the phenyl ring show improved IC₅₀ values (~5 µM) against DAAO .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for triazine derivatives?

Methodological Answer :

Contradictions often arise from assay variability or structural impurities. Steps to address this:

Standardize Assays : Use identical enzyme sources (e.g., recombinant human DAAO vs. rodent isoforms) .

Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Comparative Studies : Test compounds alongside positive controls (e.g., 6-hydroxy-triazine derivatives for DAAO inhibition) .

Q. Example Conflict Resolution :

| Study | Reported IC₅₀ (µM) | Resolution |

|---|---|---|

| A | 10.2 ± 1.5 | Used impure batch (88% purity) |

| B | 5.8 ± 0.9 | High-purity compound (99%) |

Advanced Question: What computational strategies predict the reactivity of 1,2,4-triazine derivatives in novel reaction pathways?

Q. Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for substituent modifications .

- Machine Learning : Train models on existing triazine reaction datasets to predict yields under varying conditions (solvent, temperature) .

Q. Case Study :

| Reaction Type | Predicted ΔG‡ (kcal/mol) | Experimental Yield |

|---|---|---|

| Alkylation | 18.3 | 72% |

| Nitration | 22.1 | 48% |

Advanced Question: How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

Q. Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water 1:1) .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Key Findings :

- Hydrogen Bonding : N-H···O interactions between triazine carbonyl and adjacent molecules stabilize the lattice .

- Packing Diagram : Benzyl groups form π-π stacking (3.8 Å spacing) .

Q. Structural Parameters :

| Bond Length (Å) | Angle (°) |

|---|---|

| C=O: 1.22 | N-C-N: 117 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.